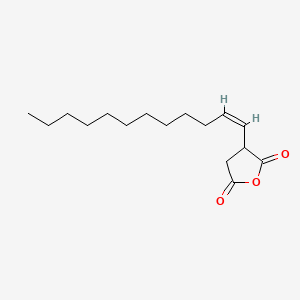
Qth6J22wnc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- (Qth6J22wnc) is an organic compound with the molecular formula C16H26O3 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- typically involves the reaction of furandione with 1-dodecene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the dodecenyl group to the furandione ring. The reaction conditions include:
Temperature: Typically around 80-100°C
Solvent: Commonly used solvents include toluene or dichloromethane
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of furandione and 1-dodecene into the reactor
Catalyst Addition: Continuous addition of the catalyst to maintain the reaction rate
Temperature Control: Maintaining the reaction temperature using heat exchangers
Product Isolation: Separation of the product from the reaction mixture using distillation or crystallization techniques
化学反応の分析
Types of Reactions
2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where the dodecenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furandione derivatives.
科学的研究の応用
2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its unique chemical structure.
作用機序
The mechanism by which 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,5-Furandione: A simpler derivative without the dodecenyl group.
3-(1-Decenyl)dihydro-2,5-furandione: A similar compound with a shorter aliphatic chain.
Uniqueness
2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- is unique due to its long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where longer aliphatic chains are beneficial .
特性
CAS番号 |
119295-59-9 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC名 |
3-[(Z)-dodec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11- |
InChIキー |
WVRNUXJQQFPNMN-QXMHVHEDSA-N |
異性体SMILES |
CCCCCCCCCC/C=C\C1CC(=O)OC1=O |
正規SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
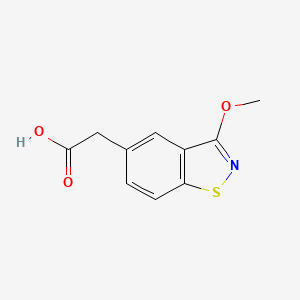
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)
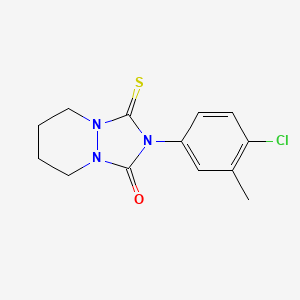
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
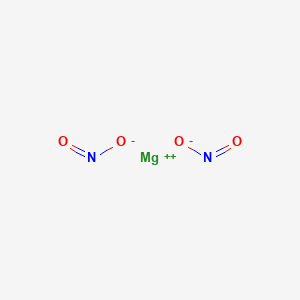
![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
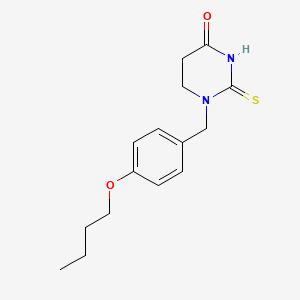
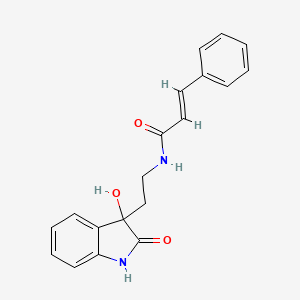
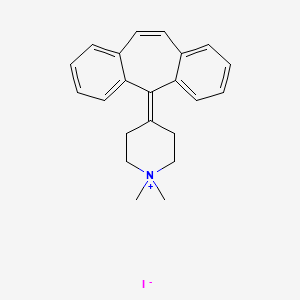
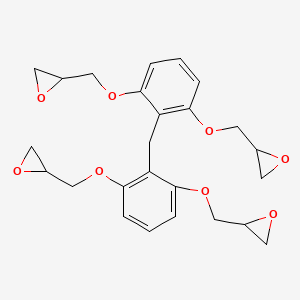
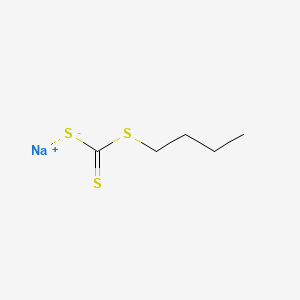
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
